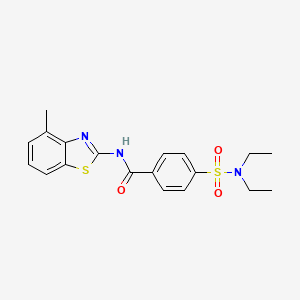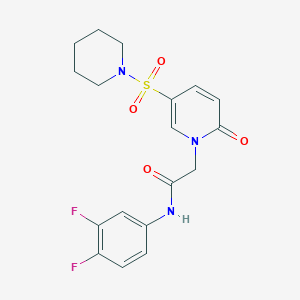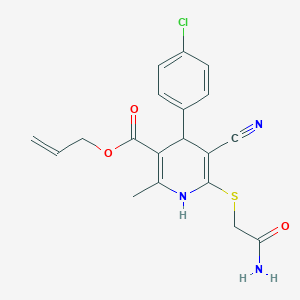![molecular formula C18H17N3O2 B2591147 N-(1-cyanocyclopropyl)-3-[(naphthalen-2-yl)formamido]propanamide CAS No. 1384629-42-8](/img/structure/B2591147.png)
N-(1-cyanocyclopropyl)-3-[(naphthalen-2-yl)formamido]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclopropyl)-3-[(naphthalen-2-yl)formamido]propanamide, also known as CP-31398, is a small molecule that has been widely studied for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-(1-cyanocyclopropyl)-3-[(naphthalen-2-yl)formamido]propanamide is not fully understood, but it is believed to act as a stabilizer of the tumor suppressor protein p53. N-(1-cyanocyclopropyl)-3-[(naphthalen-2-yl)formamido]propanamide has been shown to increase the stability and activity of p53, leading to increased apoptosis in cancer cells and improved neuronal function in neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(1-cyanocyclopropyl)-3-[(naphthalen-2-yl)formamido]propanamide has a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the protection of neurons from oxidative stress, and the improvement of cardiac function. N-(1-cyanocyclopropyl)-3-[(naphthalen-2-yl)formamido]propanamide has also been shown to modulate the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(1-cyanocyclopropyl)-3-[(naphthalen-2-yl)formamido]propanamide in lab experiments include its well-characterized mechanism of action and its ability to induce apoptosis in cancer cells. However, the limitations of using N-(1-cyanocyclopropyl)-3-[(naphthalen-2-yl)formamido]propanamide include its potential toxicity and the need for further optimization of its synthesis and delivery methods.
Direcciones Futuras
There are several future directions for the study of N-(1-cyanocyclopropyl)-3-[(naphthalen-2-yl)formamido]propanamide, including the development of more efficient and selective delivery methods, the optimization of its synthesis and purification, and the identification of new therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of N-(1-cyanocyclopropyl)-3-[(naphthalen-2-yl)formamido]propanamide and its potential side effects.
Métodos De Síntesis
The synthesis of N-(1-cyanocyclopropyl)-3-[(naphthalen-2-yl)formamido]propanamide involves several steps, including the reaction of 1-cyanocyclopropane with naphthalene-2-carboxylic acid to form an intermediate, which is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product. The synthesis of N-(1-cyanocyclopropyl)-3-[(naphthalen-2-yl)formamido]propanamide has been optimized over the years to improve yield and purity.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclopropyl)-3-[(naphthalen-2-yl)formamido]propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. In cancer research, N-(1-cyanocyclopropyl)-3-[(naphthalen-2-yl)formamido]propanamide has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. In neurodegenerative disease research, N-(1-cyanocyclopropyl)-3-[(naphthalen-2-yl)formamido]propanamide has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease. In cardiovascular disease research, N-(1-cyanocyclopropyl)-3-[(naphthalen-2-yl)formamido]propanamide has been shown to improve cardiac function and reduce inflammation in animal models of heart failure.
Propiedades
IUPAC Name |
N-[3-[(1-cyanocyclopropyl)amino]-3-oxopropyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c19-12-18(8-9-18)21-16(22)7-10-20-17(23)15-6-5-13-3-1-2-4-14(13)11-15/h1-6,11H,7-10H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZINLYHIFBYEFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)CCNC(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopropyl)-3-[(naphthalen-2-yl)formamido]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chlorophenyl)prop-2-en-1-one](/img/structure/B2591067.png)
![2-(2-Fluorophenoxy)-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone](/img/structure/B2591070.png)
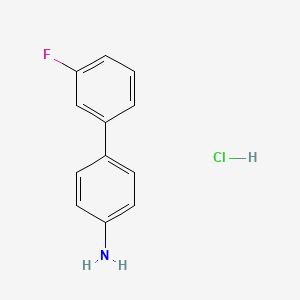
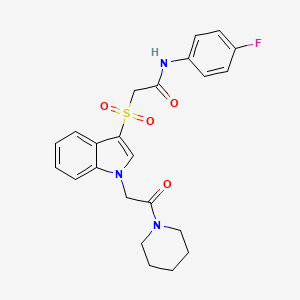
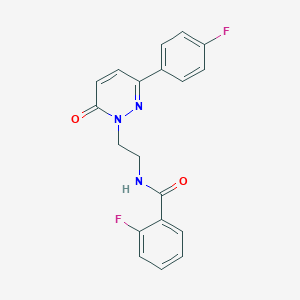
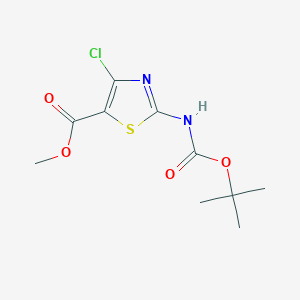
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2591077.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2591078.png)
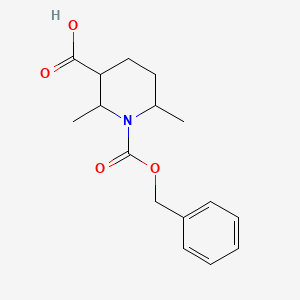
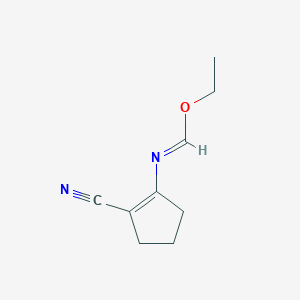
![5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2591082.png)
